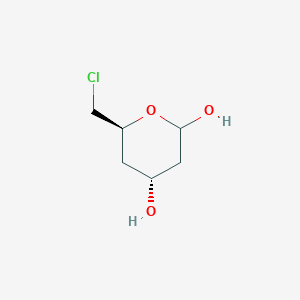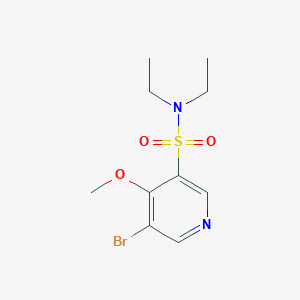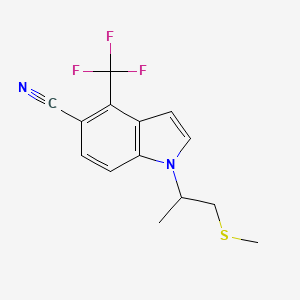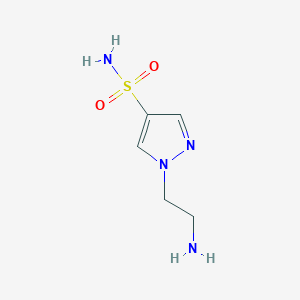
(1R,4S,5S)-5-(((benzyloxy)carbonyl)amino)-4-((tert-butoxycarbonyl)amino)cyclohex-2-en-1-yl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,4S,5S)-5-(((benzyloxy)carbonyl)amino)-4-((tert-butoxycarbonyl)amino)cyclohex-2-en-1-yl acetate is a complex organic compound with potential applications in various fields of chemistry and biology. This compound features a cyclohexene ring substituted with benzyloxycarbonyl and tert-butoxycarbonyl groups, making it a valuable intermediate in synthetic organic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R,4S,5S)-5-(((benzyloxy)carbonyl)amino)-4-((tert-butoxycarbonyl)amino)cyclohex-2-en-1-yl acetate typically involves multi-step organic reactions. One common approach is to start with a cyclohexene derivative, which undergoes selective functionalization to introduce the benzyloxycarbonyl and tert-butoxycarbonyl groups. The reaction conditions often include the use of protecting groups, catalysts, and specific solvents to achieve high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
(1R,4S,5S)-5-(((benzyloxy)carbonyl)amino)-4-((tert-butoxycarbonyl)amino)cyclohex-2-en-1-yl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove protecting groups or to convert the compound into a different oxidation state.
Substitution: The benzyloxycarbonyl and tert-butoxycarbonyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
(1R,4S,5S)-5-(((benzyloxy)carbonyl)amino)-4-((tert-butoxycarbonyl)amino)cyclohex-2-en-1-yl acetate has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: It is used in the production of fine chemicals and specialty materials.
Mecanismo De Acción
The mechanism of action of (1R,4S,5S)-5-(((benzyloxy)carbonyl)amino)-4-((tert-butoxycarbonyl)amino)cyclohex-2-en-1-yl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
(1R,4S,5S)-5-(((benzyloxy)carbonyl)amino)-4-((tert-butoxycarbonyl)amino)cyclohex-2-en-1-yl acetate: This compound is unique due to its specific functional groups and stereochemistry.
Other Cyclohexene Derivatives: Compounds with similar cyclohexene structures but different substituents can exhibit different chemical and biological properties.
Propiedades
Fórmula molecular |
C21H28N2O6 |
|---|---|
Peso molecular |
404.5 g/mol |
Nombre IUPAC |
[(1R,4S,5S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-(phenylmethoxycarbonylamino)cyclohex-2-en-1-yl] acetate |
InChI |
InChI=1S/C21H28N2O6/c1-14(24)28-16-10-11-17(22-20(26)29-21(2,3)4)18(12-16)23-19(25)27-13-15-8-6-5-7-9-15/h5-11,16-18H,12-13H2,1-4H3,(H,22,26)(H,23,25)/t16-,17-,18-/m0/s1 |
Clave InChI |
PLNYZUHIOVTMKJ-BZSNNMDCSA-N |
SMILES isomérico |
CC(=O)O[C@@H]1C[C@@H]([C@H](C=C1)NC(=O)OC(C)(C)C)NC(=O)OCC2=CC=CC=C2 |
SMILES canónico |
CC(=O)OC1CC(C(C=C1)NC(=O)OC(C)(C)C)NC(=O)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-Pyrrole-3-carboxylic acid,4-methyl-5-[2-(trifluoromethyl)phenyl]-,ethyl ester](/img/structure/B11825307.png)






![[(4Z)-cyclooct-4-en-1-yl] N-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate](/img/structure/B11825348.png)
![3-methyl-2-(7-oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)butanoic acid](/img/structure/B11825356.png)


![6-O-[2-Acetamido-2-deoxy-4-O-(b-D-galactopyranosyl)-b-D-glucopyranosyl]-D-galactopyranose](/img/structure/B11825373.png)
![Ethyl 5-bromo-6-ethyl-3-hydroxy-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B11825378.png)

